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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

This guide provides a comprehensive comparison of the small molecule inhibitor ML145 with
alternative compounds, supported by experimental data to ensure the reproducibility of your
research. ML145 is a dual-activity compound, functioning as a selective antagonist of the G-
protein coupled receptor 35 (GPR35) and a non-competitive inhibitor of the cell division control
protein 42 (Cdc42) GTPase.[1] This unique profile makes it a valuable tool for researchers in
various fields, including cancer biology and neuroscience.

Quantitative Data Summary

To facilitate a clear comparison, the following table summarizes the key quantitative data for
ML145 and a related GPR35 antagonist, ML144.[2]
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ML145 (CID- ML144 (CID-

Property Reference
2286812) 1542103)

Potency (IC50) 20.1 nM 472 uM [2]

>1000-fold selective Selective for GPR35

Selectivity for GPR35 over over GPR55 (>10- [2]
GPR55 fold)
Microsomal Stability o Modest (57%
Poor (2.4% remaining) o [2]
(Human) remaining)
Microsomal Stability o Modest (31%
Poor (7.0% remaining) o [2]
(Mouse) remaining)
N Moderate to Poor (pH
Permeability (PAMPA) Poor [2]
dependent)
o No toxicity observed Moderate toxicity
Hepatotoxicity [2]
(>50 uMm) observed

Note on Species Selectivity: A critical consideration for in vivo studies is the pronounced
species-dependent activity of ML145. It is a high-affinity antagonist for human GPR35 but
shows no significant activity in mouse or rat models.[3]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. Below
are methodologies for key experiments involving ML145.

Protocol 1: Pharmacological Inhibition of GPR35 with ML145[4]

e Cell Culture: Culture human cell lines endogenously expressing GPR35 (e.g., colorectal
cancer cells like LS174T) in appropriate media until they reach 70-80% confluency.

e Compound Preparation: Prepare a 10 mM stock solution of ML145 in DMSO. Perform serial
dilutions in the culture medium to achieve the desired final concentrations. A typical effective
concentration is 10 uM.
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e Treatment: Replace the culture medium with the medium containing ML145 or a vehicle
control (e.g., 0.1% DMSO).

 Incubation: Incubate the cells for a duration appropriate for the endpoint being measured.
For signaling pathway analysis (e.g., gene expression), this may be 24 hours. For longer-
term assays like anchorage-independent growth, treatment should be maintained throughout
the experiment (e.g., 14-21 days).

o Endpoint Analysis: Following incubation, harvest the cells for analysis, which may include
gPCR for gene expression, western blotting for protein levels, or colony counting for growth
assays.

Protocol 2: 3-Arrestin Recruitment Assay[2][5]

This assay is used to identify compounds that inhibit the agonist-induced recruitment of (3-
arrestin to the GPR35 receptor.

e Cell Line: Use a U20S (Human Osteosarcoma) cell line stably expressing GFP-tagged 3-
arrestin and over-expressing the GPR35 receptor.

o Compound Plating: Plate the cells in a multi-well plate and incubate overnight.

o Compound Treatment: Add ML145 or other test compounds at various concentrations to the
wells.

e Agonist Stimulation: After a pre-incubation period with the antagonist, add a known GPR35
agonist to stimulate the receptor.

e Imaging and Analysis: Use a high-content imaging system to capture fluorescence images of
the cells. Quantify the translocation of GFP-tagged (-arrestin from the cytoplasm to the
GPR35 receptor at the cell membrane. The inhibitory effect of ML145 is determined by the
reduction in agonist-induced B-arrestin recruitment.

Protocol 3: Primary Hippocampal Neuron Culture[6]

o Dissection: Dissect hippocampi from embryonic brains in ice-cold HBSS.
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» Trypsinization: Transfer the hippocampi to a tube containing 0.25% trypsin-EDTA and
incubate for 15 minutes at 37°C.

e Washing: Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate
the trypsin.

» Plating: Plate the dissociated neurons onto coated coverslips in a suitable culture medium.

» Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. After 24
hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal
medium. Repeat this every 3-4 days. These cultured neurons can then be used for various
downstream applications, such as patch-clamp recordings to assess the effects of ML145.[6]

Visualizing Signaling Pathways and Workflows

GPR35 Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the GPR35 signaling pathway and the mechanism of inhibition
by antagonists like ML145. GPR35 activation by an agonist leads to the recruitment of (3-
arrestin, a key event in G protein-coupled receptor signaling. ML145 blocks this agonist-
induced [-arrestin recruitment.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ensuring Reproducibility of Experiments Using ML145:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602883#ensuring-the-reproducibility-of-
experiments-using-ml-145]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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